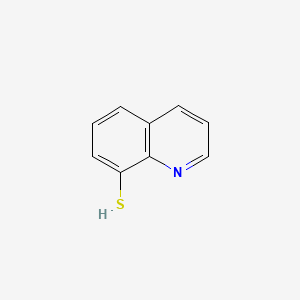
8-Mercaptoquinoléine
Vue d'ensemble
Description
8-Mercaptoquinoline, also known as 8-Mercaptoquinoline, is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Mercaptoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Mercaptoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Mercaptoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Séparation de microquantités d'éléments {svg_1}
La 8-Mercaptoquinoléine a été utilisée pour la séparation de microquantités d'éléments. Les gammes d'extraction des thiooxinates de manganèse, de fer, de cobalt, de cuivre, de zinc et de mercure ont été déterminées par la méthode du traceur radioactif {svg_2}. Cette application est particulièrement utile dans le domaine de la chimie radioanalytique et nucléaire.
Nouvelle synthèse {svg_3}
La this compound a été synthétisée d'une nouvelle manière en réduisant directement le chlorure de quinoléine-8-sulfonyle en mercaptan correspondant {svg_4}. Cette méthode présente l'avantage de ne nécessiter qu'une seule étape du chlorure de sulfonyle au produit final, au lieu des plusieurs étapes requises par l'ancienne méthode d'Edinger {svg_5}.
Étude spectrale {svg_6}
La présence de l'atome de soufre dans la this compound pourrait en faire un bon composé pour l'étude spectrale de la transition électronique n-n* {svg_7}. Cela pourrait être particulièrement utile dans le domaine de la spectroscopie.
Réactif analytique {svg_8}
Sa structure étant très similaire à celle de la 8-hydroxyquinoléine, la this compound pourrait avoir une large utilisation comme réactif analytique {svg_9}. Cela pourrait être particulièrement utile dans le domaine de la chimie analytique.
Études thermiques {svg_10}
Des études thermiques de l'acide this compound-5-sulfonique et de son sel de sodium ont été rapportées {svg_11}. Cela pourrait être particulièrement utile dans le domaine de la thermodynamique.
Études spectrophotométriques {svg_12}
Des études spectrophotométriques de l'acide this compound-5-sulfonique et de son sel de sodium ont été rapportées {svg_13}. Cela pourrait être particulièrement utile dans le domaine de la spectrophotométrie.
Safety and Hazards
8-Mercaptoquinoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including chemical impermeable gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mécanisme D'action
Target of Action
8-Mercaptoquinoline, also known as quinoline-8-thiol, is an organosulfur compound and a derivative of the heterocycle quinoline . It is an analog of 8-hydroxyquinoline, a common chelating agent . The primary targets of 8-Mercaptoquinoline are metalloproteins, particularly those that bind metal ions as part of key structural or catalytic domains . One such target is the 26S-proteasome subunit Rpn11 .
Mode of Action
8-Mercaptoquinoline interacts with its targets through its thiol group, which has a strong affinity for metal ions . This allows it to form complexes with metalloproteins, altering their function . For example, it can engage with the 26S-proteasome subunit Rpn11, a zinc metalloprotein .
Biochemical Pathways
The interaction of 8-Mercaptoquinoline with metalloproteins can affect various biochemical pathways. For instance, it can influence the function of the 26S proteasome, a protein complex involved in the degradation of unneeded or damaged proteins . By binding to the Rpn11 subunit, 8-Mercaptoquinoline can potentially impact the proteasome’s activity .
Pharmacokinetics
Its solubility and stability can be influenced by its interactions with metal ions
Result of Action
The binding of 8-Mercaptoquinoline to metalloproteins can result in changes at the molecular and cellular levels. For example, its interaction with the 26S proteasome could affect protein degradation, potentially impacting cellular processes . .
Action Environment
The action of 8-Mercaptoquinoline can be influenced by environmental factors. For instance, the presence of metal ions in the environment can affect its ability to bind to its targets . Additionally, factors such as pH can influence its solubility and stability .
Analyse Biochimique
Biochemical Properties
8-Mercaptoquinoline plays a significant role in biochemical reactions, particularly in the context of metal ion chelation. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with zinc metalloproteins, including the 26S-proteasome subunit Rpn11. The compound’s thiol group allows it to bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This interaction is crucial for studying the metalloproteome and understanding the role of metal ions in biological systems.
Cellular Effects
8-Mercaptoquinoline has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, treatment with 8-Mercaptoquinoline led to stalling in the G0/G1 phase of the cell cycle, indicating its impact on DNA replication and cell cycle regulation . Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions, leading to changes in cellular homeostasis and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Mercaptoquinoline involves its interaction with metal ions and metalloenzymes. The thiol group in 8-Mercaptoquinoline binds to metal ions, forming stable chelates. This binding can inhibit the activity of metalloenzymes, such as the 26S-proteasome subunit Rpn11, by blocking their catalytic sites . The inhibition of these enzymes can lead to the accumulation of damaged proteins and induction of apoptosis. Additionally, 8-Mercaptoquinoline can influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Mercaptoquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Mercaptoquinoline can maintain its stability under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term effects on cellular function have been observed, including sustained inhibition of metalloproteins and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of 8-Mercaptoquinoline vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and inhibit metalloenzyme activity without causing significant toxicity. At high doses, 8-Mercaptoquinoline can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
8-Mercaptoquinoline is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors involved in metal ion transport and storage. For example, 8-Mercaptoquinoline can bind to zinc ions and influence the activity of zinc-dependent enzymes . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 8-Mercaptoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes . Once inside the cell, 8-Mercaptoquinoline can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 8-Mercaptoquinoline is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 8-Mercaptoquinoline can localize to the nucleus, where it interacts with metal-dependent transcription factors and influences gene expression. Its localization to the cytoplasm allows it to interact with cytoplasmic metalloenzymes and regulate their activity.
Propriétés
IUPAC Name |
quinoline-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34006-16-1 (hydrochloride) | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197678 | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-33-8 | |
| Record name | 8-Mercaptoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 491-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-QUINOLINETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)
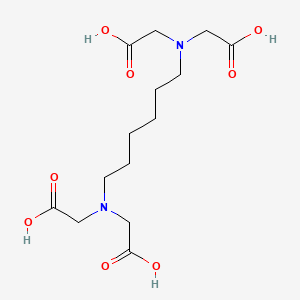


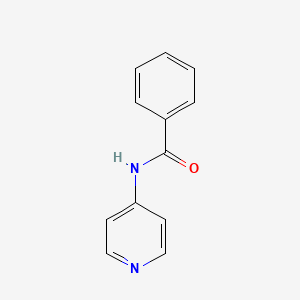
![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
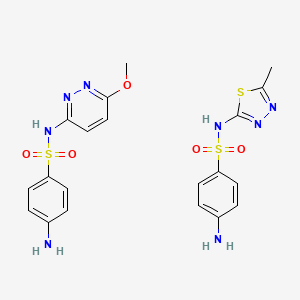
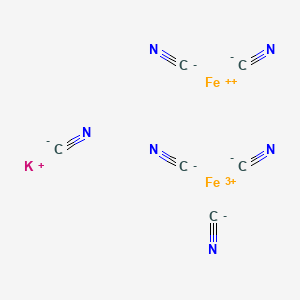

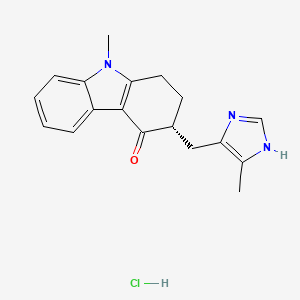


![7-[3-Hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1207982.png)

